molecular formula C13H12FNO4S2 B2852140 Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 439934-58-4

Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate

Cat. No. B2852140
CAS RN: 439934-58-4
M. Wt: 329.36
InChI Key: LEYGWGJIDXRAGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . It also contains a sulfonyl group attached to an amino group, which is further connected to a 3-fluoro-4-methylphenyl group.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins that are involved in the inflammatory, tumor, and diabetic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate in lab experiments is its potential application in the field of medicinal chemistry. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for the study of Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate. One of the future directions is to study the potential use of this compound in the treatment of Alzheimer's disease. Another future direction is to explore the potential use of this compound in the treatment of other diseases, such as cancer and diabetes. Additionally, future studies could focus on improving the synthesis method of this compound to make it more accessible for researchers.

Synthesis Methods

The synthesis of Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-fluoro-4-methylaniline with chlorosulfonic acid to form 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}aniline. The second step involves the reaction of 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}aniline with thiophene-2-carboxylic acid to form this compound.

Scientific Research Applications

Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYGWGJIDXRAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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